Cas no 82508-35-8 (Pseudolaric acid C2)

Pseudolaric acid C2 is a diterpenoid compound derived from the bark of Pseudolarix kaempferi, exhibiting notable bioactivity. It is characterized by its unique chemical structure, which includes a fused ring system and functional groups that contribute to its pharmacological properties. Research indicates potential applications in medicinal chemistry, particularly as an anti-proliferative agent due to its ability to modulate cellular pathways. Its stability and solubility profile make it suitable for experimental studies in vitro and in vivo. Pseudolaric acid C2 is of interest for its selective biological effects, offering a valuable tool for investigating molecular mechanisms in targeted therapies. Further studies are ongoing to explore its full therapeutic potential.
Pseudolaric acid C2 structure
Pseudolaric acid C2 structure
Product Name:Pseudolaric acid C2
CAS No:82508-35-8
MF:C22H26O8
MW:418.437047481537
CID:2001743
Update Time:2025-06-07

Pseudolaric acid C2 Chemical and Physical Properties

Names and Identifiers

    • Pseudolaric acid C2
    • (3R,4S,4aS,9aR)-4a-(Acetyloxy)-3-[(1E,3E)-4-carboxy-1,3-pentadien-1-yl]-3,4,4a,5,6,9-hexahydro-3-methyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-7-carboxylic acid (ACI)
    • 1H-4,9a-Ethanocyclohepta[c]pyran-7-carboxylic acid, 4a-(acetyloxy)-3-(4-carboxy-1,3-pentadienyl)-3,4,4a,5,6,9-hexahydro-3-methyl-1-oxo-, [3α(1E,3E),4α,4aα,9aα]- (ZCI)
    • 1H-4,9a-Ethanocyclohepta[c]pyran-7-carboxylic acid, 4a-(acetyloxy)-3-[(1E,3E)-4-carboxy-1,3-pentadienyl]-3,4,4a,5,6,9-hexahydro-3-methyl-1-oxo-, (3R,4S,4aS,9aR)-rel- (9CI)
    • Demethylpseudolaric acid B
    • Inchi: 1S/C22H26O8/c1-13(17(24)25)5-4-9-20(3)16-8-11-21(19(28)30-20)10-6-15(18(26)27)7-12-22(16,21)29-14(2)23/h4-6,9,16H,7-8,10-12H2,1-3H3,(H,24,25)(H,26,27)/b9-4+,13-5+/t16-,20+,21+,22-/m0/s1
    • InChI Key: ZPSQWDVEMDWXPJ-HPHAYBORSA-N
    • SMILES: O([C@]12CCC(C(=O)O)=CC[C@@]31CC[C@H]2[C@@](C)(/C=C/C=C(\C)/C(=O)O)OC3=O)C(=O)C

Computed Properties

  • Exact Mass: 418.16276778 g/mol
  • Monoisotopic Mass: 418.16276778 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 897
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 418.4
  • XLogP3: 2
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • Color/Form: Powder

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Pseudolaric acid C2 Production Method

Production Method 1

Reaction Conditions
Reference
Thermodynamic theory of gases on solid interface adsorption isotherms
Li, Xueliang; et al, Huaxue Tongbao, 1995, (7), 57-61

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
2.1 -
Reference
Thermodynamic theory of gases on solid interface adsorption isotherms
Li, Xueliang; et al, Huaxue Tongbao, 1995, (7), 57-61

Pseudolaric acid C2 Raw materials

Pseudolaric acid C2 Preparation Products

Pseudolaric acid C2 Suppliers

Amadis Chemical Company Limited
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(CAS:82508-35-8)Pseudolaric acid C2
Order Number:A1205253
Stock Status:in Stock
Quantity:1mg/5mg/10mg/25mg/50mg/1ml/20mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):154.0/458.0/311.0/498.0/1354.0/466.0/407.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:82508-35-8)Pseudolaric acid C2
A1205253
Purity:99%/99%/99%/99%/99%/99%/99%
Quantity:1mg/5mg/10mg/25mg/50mg/1ml/20mg
Price ($):154.0/458.0/311.0/498.0/1354.0/466.0/407.0
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